2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde
Overview
Description
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde is an organic compound with the molecular formula C8H6O4S It is a derivative of thieno[3,4-b][1,4]dioxine, featuring two aldehyde groups at the 5 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Aldehyde Groups: The aldehyde groups can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid.
Reduction: 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde has several applications in
Properties
IUPAC Name |
2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4S/c9-3-5-7-8(6(4-10)13-5)12-2-1-11-7/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWUVHMKKSZDJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(SC(=C2O1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392408 | |
Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211235-87-9 | |
Record name | 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10392408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarbaldehyde used in the synthesis of conjugated polymers?
A1: In this research, this compound (ThOx) acts as a dielectrophilic monomer in a polycondensation reaction with various triphenylamine-based diamines. [] This reaction forms conjugated poly(azomethine)s, a class of polymers known for their potential applications in optoelectronics.
Q2: What makes this compound suitable for this type of polymerization?
A2: The structure of this compound, featuring two aldehyde groups, allows it to readily react with diamines to form repeating azomethine (-CH=N-) linkages, leading to the formation of a polymer chain. This reaction is highly desirable as it is a simple, one-step process with water as the only byproduct. []
Q3: Are there any limitations in using this compound for this application?
A3: While the research highlights the successful synthesis of the conjugated polymers, it also points out limitations. The resulting polymers, while showing good thermal stability, exhibited low hole-mobility, impacting the efficiency of the fabricated photovoltaic devices. [] This suggests that further research is needed to optimize the polymer structure or device architecture for improved performance.
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